molecular formula C20H23N5O2 B2563973 N-cyclooctyl-4-oxo-6-phenyl-4H,5H-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide CAS No. 2034303-12-1

N-cyclooctyl-4-oxo-6-phenyl-4H,5H-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide

Cat. No.: B2563973
CAS No.: 2034303-12-1
M. Wt: 365.437
InChI Key: PQGBMCPUMZXYSA-UHFFFAOYSA-N
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Description

N-cyclooctyl-4-oxo-6-phenyl-4H,5H-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide is a heterocyclic compound that belongs to the class of triazolopyrazines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrazine ring, with additional functional groups such as a cyclooctyl group, a phenyl group, and a carboxamide group. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.

Scientific Research Applications

N-cyclooctyl-4-oxo-6-phenyl-4H,5H-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide has several scientific research applications:

Mechanism of Action

In terms of pharmacokinetics, the properties of a compound can be influenced by its chemical structure, including factors like its size, charge, and the presence of functional groups. These properties can affect how the compound is absorbed, distributed, metabolized, and excreted from the body .

The action of a compound can also be influenced by environmental factors such as pH, temperature, and the presence of other compounds or substances. These factors can affect the stability of the compound, its ability to reach its target, and its overall efficacy .

Safety and Hazards

The safety and hazards associated with these compounds can also vary widely depending on their specific structure. Some compounds with a similar structure have been found to have cytotoxic activities against certain cell lines .

Future Directions

The future research directions for these compounds could involve further exploration of their biological activities and the development of new synthetic methods. Additionally, more research could be done to explore their potential uses in the treatment of various diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclooctyl-4-oxo-6-phenyl-4H,5H-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of a hydrazine derivative with a dicarbonyl compound to form the triazole ring, followed by further cyclization to form the pyrazine ring. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and heating to temperatures around 160°C .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and yield. The purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-cyclooctyl-4-oxo-6-phenyl-4H,5H-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl group, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazolo[4,5-b]pyrazine: Similar structure but different substitution pattern.

    1,2,3-Triazolo[4,5-c]pyridazine: Contains a pyridazine ring instead of a pyrazine ring.

    1,2,3-Triazolo[1,5-a]pyridazine: Similar triazole ring fusion but with a pyridazine ring.

Uniqueness

N-cyclooctyl-4-oxo-6-phenyl-4H,5H-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclooctyl group and the phenyl group, along with the carboxamide functionality, makes it a versatile compound for various applications .

Properties

IUPAC Name

N-cyclooctyl-4-oxo-6-phenyl-5H-triazolo[1,5-a]pyrazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O2/c26-19(21-15-11-7-2-1-3-8-12-15)17-18-20(27)22-16(13-25(18)24-23-17)14-9-5-4-6-10-14/h4-6,9-10,13,15H,1-3,7-8,11-12H2,(H,21,26)(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQGBMCPUMZXYSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)NC(=O)C2=C3C(=O)NC(=CN3N=N2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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